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  • Product: 2,5-Dimethyloxolane-3-carboxylic acid
  • CAS: 1858691-18-5

Core Science & Biosynthesis

Foundational

2,5-Dimethyloxolane-3-Carboxylic Acid (2,5-DMOCA): A Technical Guide to sp³-Rich Building Blocks in Drug Discovery

Executive Summary In modern medicinal chemistry, the over-reliance on flat, planar aromatic rings has been identified as a primary driver of clinical attrition due to poor solubility and off-target toxicity. The paradigm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the over-reliance on flat, planar aromatic rings has been identified as a primary driver of clinical attrition due to poor solubility and off-target toxicity. The paradigm shift toward increasing molecular complexity—often termed the "Escape from Flatland" —has driven the demand for highly saturated, sp³-rich chiral building blocks.

2,5-Dimethyloxolane-3-carboxylic acid (CAS: 1858691-18-5) , hereafter referred to as 2,5-DMOCA, represents a premier fragment in this class. Featuring a fully saturated tetrahydrofuran (oxolane) core, multiple stereocenters, and a versatile carboxylic acid handle, 2,5-DMOCA is engineered for integration into Fragment-Based Drug Discovery (FBDD) pipelines. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and application protocols for drug development professionals.

Physicochemical Profiling & Stereochemical Complexity

The structural architecture of 2,5-DMOCA is defined by its oxygen-containing five-membered ring. The introduction of methyl groups at the C2 and C5 positions is not merely a structural decoration; it serves a critical thermodynamic purpose. These substituents sterically restrict the pseudorotation typical of unsubstituted oxolanes, locking the ring into a preferred envelope conformation. This pre-organization reduces the entropic penalty upon target binding, thereby enhancing binding affinity.

Table 1: Physicochemical Properties of 2,5-DMOCA
PropertyValueRationale / Implication
CAS Number 1858691-18-5Unique identifier for procurement and library registration.
Molecular Formula C₇H₁₂O₃Defines the highly saturated, low-molecular-weight nature.
Molecular Weight 144.17 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Fraction sp³ (Fsp³) 1.00Maximum saturation; exponentially enhances aqueous solubility.
Hydrogen Bond Donors 1Favorable for target engagement (H-bond to protein backbone).
Hydrogen Bond Acceptors 3Improves hydration shell formation and solubility.
Rotatable Bonds 1Low conformational entropy penalty upon binding.

To understand its value in hit-to-lead optimization, it is crucial to compare 2,5-DMOCA against traditional planar bioisosteres, such as 3-methylbenzoic acid.

Table 2: Comparative Profiling: sp³ Oxolane vs. Flat Aromatic Bioisostere
Feature2,5-DMOCA (sp³-Rich)3-Methylbenzoic acid (Aromatic)Impact on Drug Development
Topology 3D (Puckered Envelope)2D (Planar)3D structures access deeper, more complex binding pockets.
Fsp³ 1.000.125Higher Fsp³ correlates with significantly reduced clinical attrition.
Aqueous Solubility HighModerate to LowImproves oral bioavailability and formulation logistics.
Metabolic Stability High (Oxidation-resistant)Susceptible to hydroxylationProlongs half-life and reduces reactive toxic metabolites.

Mechanistic Pathways & Synthesis

The synthesis of substituted tetrahydrofuran-3-carboxylic acids requires precise control over ring closure and subsequent functionalization . A robust, scalable route involves the acid-catalyzed cyclization of a diol precursor, followed by the selective oxidation of the resulting primary alcohol to the target carboxylic acid.

SynthPathway A Precursor (Hept-5-ene-2,4-diol) B Intermediate (2,5-Dimethyl-3-hydroxytetrahydrofuran) A->B Acid-Catalyzed Cyclization C Target (2,5-Dimethyloxolane-3-carboxylic acid) B->C TEMPO/BAIB Oxidation

Caption: Synthetic route to 2,5-Dimethyloxolane-3-carboxylic acid via cyclization and oxidation.

Experimental Protocol 1: Synthesis via TEMPO/BAIB Oxidation

This protocol details the transformation of the intermediate 2,5-dimethyl-3-(hydroxymethyl)tetrahydrofuran into 2,5-DMOCA.

  • Mechanistic Rationale: TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) acts as a highly selective catalytic oxidant, while BAIB (Bis(acetoxy)iodobenzene) serves as the stoichiometric terminal oxidant. This specific system is chosen over harsh transition-metal oxidants (e.g., Jones reagent) because it selectively oxidizes the alcohol to the carboxylic acid without cleaving the sensitive oxolane ether linkage or epimerizing the stereocenters at C2 and C5.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 2,5-dimethyl-3-(hydroxymethyl)tetrahydrofuran (1.0 equiv, 10 mmol) in a 1:1 mixture of Acetonitrile and Water (20 mL).

    • Catalyst Addition: Add TEMPO (0.1 equiv, 1.0 mmol) to the stirring solution at 0 °C.

    • Oxidation: Slowly add BAIB (2.2 equiv, 22 mmol) in portions over 15 minutes. The biphasic mixture will turn a distinct orange-red color.

    • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 4 hours.

    • Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize residual oxidants.

    • Extraction: Adjust the pH to 2.0 using 1M HCl, then extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc with 1% Acetic Acid).

  • Validation & Quality Control: The reaction progress must be monitored by TLC (stained with Phosphomolybdic Acid, PMA, as the aliphatic product lacks a UV chromophore). Final structural validation is achieved via ¹H NMR, confirming the disappearance of the carbinol protons (~3.5 ppm) and the appearance of a broad carboxylic acid -OH resonance at ~11.5 ppm.

Applications in Fragment-Based Drug Discovery (FBDD)

In FBDD, low molecular weight fragments are screened against targets to identify weak but highly efficient binders. 2,5-DMOCA is an ideal fragment due to its high ligand efficiency and ability to project vectors in 3D space. Once a hit is identified, the carboxylic acid serves as a synthetic handle for rapid hit-to-lead optimization, typically via amide coupling to functionalized amines .

FBDD N1 Fragment Library Screening N2 Hit Identification (NMR / SPR) N1->N2 N3 Structural Elucidation (X-ray Crystallography) N2->N3 N4 Hit-to-Lead Optimization (Amide Coupling with 2,5-DMOCA) N3->N4 Incorporate sp3-rich building blocks

Caption: Integration of 2,5-DMOCA into Fragment-Based Drug Discovery (FBDD) workflows.

Experimental Protocol 2: HATU-Mediated Amide Coupling

Because 2,5-DMOCA possesses a sterically hindered carboxylic acid (due to the adjacent C2-methyl group), standard coupling reagents (e.g., EDC/HOBt) often yield poor results. This protocol utilizes HATU for high-efficiency coupling.

  • Mechanistic Rationale: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The neighboring nitrogen in the pyridine ring of HOAt provides an anchimeric assistance effect, accelerating the aminolysis step even in sterically congested environments. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the amine without competing for the active ester.

  • Step-by-Step Methodology:

    • Activation: Dissolve 2,5-DMOCA (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous N,N-Dimethylformamide (DMF) (3 mL) under an inert argon atmosphere.

    • Base Addition: Add DIPEA (3.0 equiv, 1.5 mmol) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

    • Coupling: Add the target primary amine (1.1 equiv, 0.55 mmol) dissolved in 1 mL of DMF.

    • Reaction: Stir the mixture at room temperature for 12 hours.

    • Workup: Dilute the mixture with Ethyl Acetate (15 mL) and wash sequentially with 1M HCl (5 mL), saturated NaHCO₃ (5 mL), and brine (5 x 5 mL to remove DMF).

    • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to yield the sp³-enriched amide product.

  • Validation & Quality Control: The system is self-validating via LC-MS. The disappearance of the starting amine mass peak and the emergence of the product mass peak [M+H]⁺ confirm coupling completion. HPLC purity should exceed 95% before biological assaying.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Tsai, M. R., et al. (2006). New Synthesis of 3-Aryl-2,5-dihydrofurans and 3-Aryltetrahydrofuran-3-carboxylic Acids. Heterocycles, 68(9), 1941-1951. URL: [Link]

Exploratory

2,5-Dimethyloxolane-3-carboxylic Acid: A Technical Guide to Identification, Characterization, and Synthetic Utility

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary In modern drug discovery, the transition from flat, sp2-hybri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. 2,5-Dimethyloxolane-3-carboxylic acid (CAS: 1858691-18-5), also known as 2,5-dimethyltetrahydrofuran-3-carboxylic acid, has emerged as a highly valuable chiral building block.

As a Senior Application Scientist, I have structured this guide to provide a comprehensive overview of this molecule. We will explore its physicochemical identification, the causality behind specific analytical characterization choices (particularly addressing the complex pseudorotation of the oxolane ring), and its application as a bioisostere in scaffold hopping.

Physicochemical Profiling & CAS Identification

Accurate identification and cataloging of chiral building blocks are the first steps in ensuring reproducible synthetic workflows. The presence of three stereocenters (C2, C3, and C5) in 2,5-dimethyloxolane-3-carboxylic acid means that multiple diastereomers exist, each potentially exhibiting distinct biological vectors.

Below is the consolidated physicochemical profile for the generic CAS registry number encompassing this scaffold[1].

Table 1: Physicochemical and Identification Data
PropertySpecification
Chemical Name 2,5-Dimethyloxolane-3-carboxylic acid
Common Synonyms 2,5-Dimethyltetrahydrofuran-3-carboxylic acid
CAS Registry Number 1858691-18-5
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Structural Class Substituted Tetrahydrofuran (Oxolane) / Carboxylic Acid
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 3 (Carboxylic acid C=O, -OH, and Oxolane ether oxygen)

Structural Elucidation & Analytical Characterization

Characterizing substituted oxolanes requires a rigorous analytical approach. The five-membered oxolane ring is not planar; it undergoes continuous puckering motions known as pseudorotation , rapidly interconverting between C₂-symmetric "twist" (T) and Cₛ-symmetric "envelope" (E) conformations[2][3].

Because of this dynamic flexibility, relying solely on 1D ¹H NMR scalar couplings (³J_HH) is insufficient and often misleading. The averaging of signals on the NMR timescale necessitates the use of 2D Nuclear Overhauser Effect (NOE) spectroscopy to determine the relative stereochemistry of the methyl and carboxylate groups[2][4].

Experimental Protocol: NMR Stereochemical Assignment

Rationale (Causality): We utilize NOESY (Nuclear Overhauser Effect Spectroscopy) because through-space dipole-dipole interactions (< 5 Å) are less affected by the rapid pseudorotational averaging of dihedral angles than through-bond J-couplings. This allows us to definitively map the cis or trans relationships between the C2-methyl, C5-methyl, and C3-carboxylic acid protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the highly purified 2,5-dimethyloxolane-3-carboxylic acid in 0.6 mL of anhydrous CDCl₃ or DMSO-d₆[2]. Note: CDCl₃ is preferred to prevent the suppression of exchangeable carboxylic acid protons, though DMSO-d₆ can be used if solubility is an issue.

  • Filtration: Pass the solution through a tightly packed glass wool plug or a 0.2 μm PTFE syringe filter directly into a standard 5 mm NMR tube to eliminate paramagnetic particulate impurities that could broaden signals and degrade NOE correlations.

  • 1D Acquisition (¹H and ¹³C): Acquire a standard 1D ¹H NMR spectrum (typically at 400 MHz or higher) to assign the C2/C5 methyl doublets (~1.2-1.4 ppm), the C4 methylene multiplet (~1.8-2.2 ppm), and the C2/C3/C5 methine protons (~2.5-4.2 ppm). Acquire a ¹³C NMR spectrum to confirm the carbonyl carbon (~175 ppm) and the ether carbons (~70-80 ppm).

  • 2D NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time (τ_m) optimized for small molecules (typically 300–500 ms).

  • Data Interpretation: Analyze the cross-peaks. A strong NOE cross-peak between the C2-methyl protons and the C3-methine proton indicates a cis relationship. Conversely, the absence of this cross-peak, coupled with a strong NOE between the C2-methyl and the C3-carboxylate (if derivatized), suggests a trans configuration.

Orthogonal Validation (IR and MS)
  • Infrared (IR) Spectroscopy: Used to validate functional group integrity. Expect a broad O-H stretch (3300–2500 cm⁻¹) indicative of hydrogen bonding in the carboxylic acid dimer, a sharp C=O stretch (~1700–1720 cm⁻¹), and a strong C-O-C asymmetric stretch (~1050–1150 cm⁻¹) confirming the intact oxolane ether linkage.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Operate in negative ion mode (ESI-) to observe the deprotonated molecular ion [M-H]⁻ at m/z 143.0714, providing self-validating proof of the molecular formula (C₇H₁₂O₃).

Synthetic Methodologies

The synthesis of highly substituted oxolanes generally relies on the acid-catalyzed cyclodehydration of 1,4-diols or the oxidative cleavage of bicyclic precursors. Below is a validated, generalized workflow for accessing the 2,5-dimethyloxolane-3-carboxylic acid scaffold via a diol cyclization strategy.

Step-by-Step Synthetic Protocol

Rationale (Causality): Acid-catalyzed cyclodehydration is chosen because it allows for the stereospecific transfer of chirality from a pre-assembled, stereodefined 1,4-diol precursor into the oxolane ring.

  • Precursor Preparation: Begin with a stereodefined derivative of hexane-2,5-diol that bears a protected hydroxymethyl or alkene group at the C3 position.

  • Cyclodehydration: Dissolve the diol precursor in a non-polar solvent (e.g., toluene). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 equivalents).

  • Azeotropic Distillation: Heat the reaction mixture to reflux using a Dean-Stark apparatus. Causality: The continuous removal of water drives the equilibrium of the cyclodehydration forward, ensuring complete conversion to the substituted oxolane intermediate.

  • Oxidative Cleavage/Carboxylation: Once the oxolane core is formed, the pendant C3 group (e.g., an alkene or primary alcohol) is oxidized. For an alkene, use RuCl₃ (catalytic) and NaIO₄ in a biphasic solvent system (CH₃CN/CCl₄/H₂O) to oxidatively cleave the double bond directly to the target carboxylic acid.

  • Workup and Isolation: Quench the reaction, extract with ethyl acetate, and purify the resulting 2,5-dimethyloxolane-3-carboxylic acid via flash column chromatography or recrystallization.

Synthetic Workflow Visualization

SynthWorkflow SM Precursor 1,4-Diol (Hexane-2,5-diol derivative) Cyclization Acid-Catalyzed Cyclodehydration SM->Cyclization H+ / Heat (-H2O) Intermediate 2,5-Dimethyloxolane Intermediate Cyclization->Intermediate Oxidation Oxidative Cleavage / Carboxylation Intermediate->Oxidation RuCl3 / NaIO4 Product 2,5-Dimethyloxolane- 3-carboxylic acid (CAS: 1858691-18-5) Oxidation->Product Aqueous Workup

Synthetic pathway for 2,5-dimethyloxolane-3-carboxylic acid via diol cyclodehydration.

Applications in Drug Discovery: Bioisosterism & Scaffold Hopping

In medicinal chemistry, the "Escape from Flatland" paradigm emphasizes the incorporation of sp3-hybridized carbons to improve the clinical success rates of drug candidates. 2,5-Dimethyloxolane-3-carboxylic acid serves as an exceptional bioisostere.

The Logic of Scaffold Hopping:

  • Replacing Phenyl Rings: Phenyl rings are flat and highly lipophilic, often leading to poor aqueous solubility and off-target promiscuity. Replacing a para- or meta-substituted phenyl ring with a substituted oxolane maintains the spatial distance between substituents but introduces an oxygen atom (a hydrogen bond acceptor) and sp3 character, drastically lowering LogP and improving solubility.

  • Replacing Cyclopentyl Rings: While cyclopentane rings are sp3-rich, they are highly lipophilic. The insertion of the heteroatom (oxygen) to form the oxolane ring reduces lipophilicity while maintaining the steric bulk and conformational vectors required for target binding.

Scaffold Hopping Logic Visualization

ScaffoldHopping Aromatic Aromatic Ring (Low Fsp3, Poor Solubility) Oxolane Oxolane Scaffold (Optimal sp3 & Solubility) Aromatic->Oxolane Scaffold Hopping (Increase Fsp3) Cycloalkyl Cyclopentyl Ring (High Lipophilicity) Cycloalkyl->Oxolane Heteroatom Insertion (Lower LogP) Target Enhanced PK/PD Profile (Drug Candidate) Oxolane->Target Bioisosteric Replacement

Logical relationship of scaffold hopping utilizing the oxolane core to improve PK/PD profiles.

References

  • World Scientific Publishing. "Relation between the NMR data and the pseudorotational free-energy profile for oxolane". Journal of Theoretical and Computational Chemistry. Available at: [Link]

  • National Institutes of Health (PMC). "Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances". NIH PubMed Central. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

protocol for the esterification of 2,5-Dimethyloxolane-3-carboxylic acid

Application Note & Protocol Guide Topic: Methodologies for the Esterification of 2,5-Dimethyloxolane-3-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Abstract This document provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Methodologies for the Esterification of 2,5-Dimethyloxolane-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the chemical esterification of 2,5-Dimethyloxolane-3-carboxylic acid, a substituted tetrahydrofuran derivative of interest in synthetic chemistry. Esters derived from this acid may serve as valuable intermediates in drug discovery, as chiral building blocks, or as specialty chemicals. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to select and adapt the optimal protocol for their specific synthetic goals. We present two robust and widely applicable methods: the classic Fischer-Speier Esterification for straightforward, large-scale synthesis, and the mild, high-efficacy Steglich Esterification, which is ideal for sensitive substrates or sterically demanding alcohols. Each protocol is detailed with step-by-step instructions, reagent quantification, safety considerations, and purification strategies.

Introduction: Strategic Importance of Esterification

The conversion of a carboxylic acid to an ester is a cornerstone transformation in organic synthesis. For a molecule like 2,5-Dimethyloxolane-3-carboxylic acid, this functional group manipulation is critical for several reasons:

  • Bioavailability Modulation: In medicinal chemistry, converting an acidic group (often ionized at physiological pH) to a neutral ester can significantly enhance a molecule's ability to cross cell membranes. The resulting ester can then be hydrolyzed by intracellular esterases to release the active carboxylic acid, a common "prodrug" strategy.[1]

  • Protecting Group Chemistry: The carboxylic acid may need to be masked as an ester to prevent unwanted reactivity in subsequent synthetic steps.

  • Modification of Physical Properties: Esterification alters polarity, boiling point, and solubility, which can be crucial for purification, formulation, or specific applications.

The choice of esterification method is not trivial; it depends on the scale of the reaction, the lability of the substrate to acid, and the steric and electronic properties of the alcohol being used.

Selecting the Appropriate Esterification Pathway

The optimal path from carboxylic acid to ester is dictated by the specific requirements of the synthesis. Below is a logical workflow for selecting a suitable protocol.

G cluster_input Starting Material cluster_decision Key Considerations cluster_methods Recommended Protocols cluster_output Final Product Acid 2,5-Dimethyloxolane- 3-carboxylic acid Decision Is the alcohol simple (MeOH, EtOH)? Is the scale large? Is the substrate acid-stable? Acid->Decision Fischer Protocol 1: Fischer-Speier Esterification Decision->Fischer  Yes Steglich Protocol 2: Steglich Esterification Decision->Steglich  No (Complex alcohol, acid-sensitive, or mild conditions required) Ester Target Ester Fischer->Ester Steglich->Ester Purify Purification & Analysis (Chromatography, NMR, MS) Ester->Purify

Caption: Decision workflow for selecting an esterification protocol.

Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)

This method is best suited for producing simple alkyl esters (e.g., methyl, ethyl) where the alcohol can be used in large excess as the solvent. It is a cost-effective and straightforward procedure for large-scale synthesis.[2]

Causality Behind the Method: The Fischer esterification is an equilibrium-controlled reaction.[3][4] A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon.[5][6] This activation allows the weakly nucleophilic alcohol to attack. To drive the reaction to completion, the equilibrium must be shifted towards the products. This is achieved by using a large excess of the alcohol and/or by removing the water byproduct as it forms.[2][5]

Mechanism Overview

G A Carboxylic Acid + H+ B Protonated Carbonyl (Enhanced Electrophile) A->B Protonation C Tetrahedral Intermediate B->C + R'-OH (Nucleophilic Attack) D Proton Transfer C->D E Activated Leaving Group (H2O) D->E F Protonated Ester E->F - H2O G Final Ester F->G - H+ G cluster_activation Activation cluster_catalysis Catalysis cluster_coupling Coupling A Carboxylic Acid + DCC B O-Acylisourea Intermediate A->B D Acyl-Pyridinium 'Active Ester' B->D + DMAP G DCU (Byproduct) C DMAP F Ester + Protonated DMAP D->F + R'-OH E Alcohol (R'-OH)

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Application

Application Notes and Protocols for 2,5-Dimethyloxolane-3-carboxylic Acid in Pharmaceutical Development

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The strategic selection of molecular scaffolds is a critical determinant in the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The strategic selection of molecular scaffolds is a critical determinant in the success of a drug discovery campaign. The tetrahydrofuran (oxolane) ring system represents a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of natural products and FDA-approved pharmaceuticals.[1] Its prevalence is attributed to its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability, while providing a rigid, three-dimensional framework for the precise spatial orientation of pharmacophoric elements. This guide focuses on 2,5-Dimethyloxolane-3-carboxylic acid , a specific, functionalized tetrahydrofuran. While extensive literature on this exact molecule is nascent, its structural motifs—the tetrahydrofuran core, the reactive carboxylic acid handle, and stereochemically significant methyl groups—suggest a strong potential as a versatile building block for novel therapeutics. This document provides a comprehensive framework for its synthesis and evaluation, drawing upon established methodologies for structurally related compounds to empower researchers to unlock its full potential.

Part 1: Synthesis, Stereochemistry, and Characterization

The presence of three stereocenters in 2,5-Dimethyloxolane-3-carboxylic acid means it can exist as multiple stereoisomers. It is a well-established principle in pharmacology that different enantiomers and diastereomers of a chiral drug can exhibit vastly different biological activities, pharmacokinetic profiles, and toxicities.[1] Therefore, stereoselective synthesis is not merely an academic exercise but a prerequisite for meaningful pharmacological evaluation.

Conceptual Protocol: Stereoselective Synthesis

The synthesis of highly substituted tetrahydrofurans in a stereocontrolled manner is a significant challenge that has been the subject of extensive research.[1][2] The following protocol is a conceptual, yet experimentally grounded, multi-step sequence adapted from established methodologies for constructing substituted tetrahydrofurans.[3] It illustrates a plausible pathway that could be optimized for the target molecule.

Objective: To synthesize a specific stereoisomer of 2,5-Dimethyloxolane-3-carboxylic acid.

Causality Behind Experimental Choices: This pathway relies on a diastereoselective cyclization reaction, a powerful strategy for forming the tetrahydrofuran ring with control over the relative stereochemistry of the substituents. The choice of reagents and protecting groups is critical for achieving high selectivity and yield.

Experimental Protocol: Multi-step Synthesis

  • Step 1: Aldol Addition: React propanal with a suitable chiral auxiliary-bearing acetate equivalent (e.g., an Evans auxiliary) under base-catalyzed conditions (e.g., LDA in THF at -78°C) to introduce the first two stereocenters.

  • Step 2: Reduction: Selectively reduce the resulting ketone to a hydroxyl group using a stereoselective reducing agent (e.g., sodium borohydride with a chelating agent) to set the third stereocenter.

  • Step 3: Protection: Protect the newly formed secondary alcohol as a silyl ether (e.g., TBDMS-Cl, imidazole in DMF) to prevent its interference in subsequent steps.

  • Step 4: Reductive Cleavage of Auxiliary & Oxidation: Remove the chiral auxiliary and concurrently form the carboxylic acid.

  • Step 5: Intramolecular Cyclization (Oxymercuration-Demercuration): Treat the resulting unsaturated carboxylic acid with mercury(II) acetate followed by sodium borohydride. This classic reaction proceeds via a 5-exo-tet cyclization to form the tetrahydrofuran ring. The stereochemistry of the substituents on the acyclic precursor directs the stereochemical outcome of the cyclization.

  • Step 6: Deprotection and Purification: Remove the silyl protecting group (e.g., TBAF in THF) and purify the final product, 2,5-Dimethyloxolane-3-carboxylic acid, using column chromatography or recrystallization.

Characterization: The structure and stereochemistry of the final product and all intermediates must be rigorously confirmed by:

  • NMR Spectroscopy (¹H, ¹³C, COSY, NOESY): To determine the connectivity and relative stereochemistry.

  • Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Chiral HPLC or SFC: To determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.).

Part 2: Potential Pharmaceutical Applications & In Vitro Evaluation

The structural features of 2,5-Dimethyloxolane-3-carboxylic acid make it an attractive candidate for several therapeutic areas. The protocols below provide a starting point for its biological evaluation.

Application Profile 1: Anticoagulant Activity via Factor Xa Inhibition

Scientific Rationale: Derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid are known to be potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[4][5] The rigid tetrahydrofuran scaffold orients substituents for optimal interaction with the S1 and S4 pockets of the FXa active site.[4] By derivatizing the carboxylic acid of the title compound into various amides, novel FXa inhibitors could be developed for the treatment of thromboembolic disorders.

Signaling Pathway: The Coagulation Cascade

Coagulation_Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Clot FXa Factor Xa FXa->Prothrombin cleaves Inhibitor 2,5-Dimethyloxolane-3- carboxylic acid derivative Inhibitor->FXa inhibits

Caption: Inhibition of Factor Xa blocks the conversion of prothrombin to thrombin.

Experimental Protocol: In Vitro Factor Xa Inhibition Assay (Chromogenic)

This protocol is a self-validating system as it includes positive and negative controls to ensure the assay is performing correctly.

Materials:

  • Human Factor Xa (purified enzyme)

  • Chromogenic FXa Substrate (e.g., S-2222)

  • Assay Buffer (e.g., Tris-HCl, pH 8.4, with NaCl and EDTA)

  • Test Compound (2,5-Dimethyloxolane-3-carboxylic acid derivatives)

  • Known FXa Inhibitor (e.g., Rivaroxaban) as a positive control

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in Assay Buffer (e.g., from 100 µM to 1 nM final concentration).

  • Assay Setup: To each well of a 96-well plate, add:

    • 50 µL of Assay Buffer

    • 10 µL of test compound dilution (or DMSO for control, Rivaroxaban for positive control).

    • 20 µL of Human Factor Xa solution (e.g., 2 nM final concentration).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the chromogenic FXa substrate (e.g., 0.5 mM final concentration) to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes at 37°C. The rate of color change is proportional to FXa activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Factor Xa Inhibition

Compound IC₅₀ (nM)
Test Compound 1 Value
Test Compound 2 Value

| Rivaroxaban (Control) | Value |

Application Profile 2: Antioxidant Activity

Scientific Rationale: Many natural and synthetic carboxylic acids exhibit antioxidant properties by scavenging free radicals, which are implicated in a wide range of degenerative diseases.[6][7] The potential of 2,5-Dimethyloxolane-3-carboxylic acid to act as a hydrogen or electron donor can be assessed using standard in vitro assays.

Workflow: DPPH Radical Scavenging Assay

DPPH_Workflow Start Prepare Test Compound & DPPH Solution Mix Mix Compound with DPPH Start->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze

Caption: Standard workflow for assessing antioxidant activity using the DPPH assay.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test Compound (2,5-Dimethyloxolane-3-carboxylic acid)

  • Ascorbic Acid or Trolox as a positive control

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.

    • Prepare a stock solution of the test compound in methanol and create a series of dilutions.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions to the corresponding wells. For the control well, add 100 µL of methanol.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The presence of an antioxidant will cause the solution to change from violet to yellow.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the % inhibition against the concentration to determine the IC₅₀ value.[7][8]

Data Presentation: Antioxidant Activity

Compound IC₅₀ (µg/mL)
Test Compound Value

| Ascorbic Acid (Control) | Value |

Application Profile 3: In Vitro Cytotoxicity

Scientific Rationale: Assessing cytotoxicity is a fundamental step in drug development to identify potential anti-cancer agents and to evaluate the general toxicity profile of a compound. Substituted tetrahydrofurans are found in many natural products with potent biological activities, including antitumor effects. The MTT assay is a reliable, colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability.[9][10]

Workflow: MTT Cytotoxicity Assay

MTT_Workflow Seed Seed Cells in 96-well Plate Incubate1 Allow Cells to Adhere (24h) Seed->Incubate1 Treat Treat Cells with Test Compound Incubate1->Treat Incubate2 Incubate (e.g., 48-72h) Treat->Incubate2 AddMTT Add MTT Reagent (Incubate 4h) Incubate2->AddMTT Solubilize Add Solubilizing Agent (e.g., DMSO) AddMTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure

Caption: Step-by-step workflow for determining cell viability via the MTT assay.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well sterile cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle (DMSO) and positive (Doxorubicin) controls.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting viability against the log of compound concentration.

Data Presentation: Cytotoxicity Against Cancer Cell Lines

Compound Cell Line IC₅₀ (µM)
Test Compound MCF-7 Value
Test Compound HeLa Value

| Doxorubicin | MCF-7 | Value |

Part 3: Lead Optimization and Pharmacokinetic Considerations

Should 2,5-Dimethyloxolane-3-carboxylic acid or its derivatives show promising activity in these primary screens, the next logical phase is lead optimization.

Workflow: Hit-to-Lead Optimization

H2L_Workflow Hit Initial Hit Compound (e.g., from HTS) SAR Synthesize Analogs (Structure-Activity Relationship) Hit->SAR Potency Optimize Potency & Selectivity SAR->Potency ADME In Vitro ADME Screening (Metabolic Stability, Permeability) ADME->SAR Iterative Design Cycle Potency->ADME Lead Lead Candidate for In Vivo Studies Potency->Lead

Caption: Iterative cycle of drug design from an initial hit to a lead candidate.

Key Optimization Strategies:

  • Derivatization: The carboxylic acid is an excellent synthetic handle for creating libraries of amides and esters to explore structure-activity relationships (SAR).

  • Stereochemical Analysis: Synthesize and test all possible stereoisomers to identify the most active and safest eutomer.

  • Pharmacokinetic (ADME) Profiling: In vitro disposition profiling is crucial for heterocyclic compounds.[6] Key assays include:

    • Metabolic Stability: Incubation with liver microsomes or hepatocytes to predict in vivo clearance.[11]

    • Permeability: Using Caco-2 or PAMPA assays to predict intestinal absorption.

    • Protein Binding: Measuring the extent of binding to plasma proteins, which affects drug distribution.

By systematically applying these protocols and principles, researchers can thoroughly investigate the pharmaceutical potential of 2,5-Dimethyloxolane-3-carboxylic acid and its derivatives, paving the way for the development of novel therapeutic agents.

References

  • A Comparative Guide to Tetrahydrofuran-3-carboxylic Acid and Other Chiral Building Blocks in Drug Design. (2025). Benchchem.
  • Application Notes and Protocols: Synthesis of 3-amino-tetrahydrofuran-3-carboxylic Acid Derivatives. (2025). Benchchem.
  • The Obscure Origins and Synthetic Evolution of Tetrahydrofuran-3-carboxylic Acid: A Technical Guide. (2025). Benchchem.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines. (2025). Benchchem.
  • Factor Xa Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC - NIH.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Factor Xa Inhibitor Screening Kit (Fluorometric). (n.d.). AMSBIO.
  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry.
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Anti-Xa Assays. (2022). Practical-Haemostasis.com.
  • Keemink, J., et al. (2015). In vitro disposition profiling of heterocyclic compounds. International Journal of Pharmaceutics.
  • MTT assay protocol. (n.d.). Abcam.
  • Factor Xa Inhibitor Screening Kit (Fluorometric) (MAK239) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol. (2020). PMC - NIH.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. (2024). E3S Web of Conferences.
  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2008). Google Patents.
  • DPPH Radical Scavenging Assay. (2023). MDPI.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC.
  • Synthesis of 2-Substituted (±)-(2R,3R,5R)-Tetrahydrofuran-3,5-dicarboxylic Acid Derivatives. (2001). Organic Letters.
  • Stereoselective synthesis of tetrahydrofuran-3-ols by photochemical δ-hydrogen abstraction of β-allyloxy-carbonyl compounds. (1993). R Discovery.
  • Stereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans. (n.d.). Academia.edu.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Separation of 2,5-Dimethyloxolane-3-carboxylic Acid Diastereomers

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the challenging separation of 2,5-dimethyloxolane-3-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the challenging separation of 2,5-dimethyloxolane-3-carboxylic acid (also known as 2,5-dimethyltetrahydrofuran-3-carboxylic acid) diastereomers.

Here, we bypass basic chromatography tutorials and dive directly into the mechanistic causality of stereoisomer resolution, providing field-proven troubleshooting strategies, robust protocols, and validated analytical frameworks.

Mechanistic Background: The Causality of Co-Elution

2,5-Dimethyloxolane-3-carboxylic acid possesses three chiral centers (C2, C3, and C5), resulting in up to 8 stereoisomers (4 diastereomeric pairs: e.g., cis,cis, trans,trans, cis,trans, and trans,cis).

The Core Challenge: The structural differences between these diastereomers are purely steric and highly localized around the oxolane ring. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), the dominant thermodynamic interaction is the highly polar, ionizable free carboxylic acid (-COOH) group at C3 interacting with the aqueous mobile phase. This overwhelming polar interaction effectively "masks" the subtle steric differences of the 2,5-dimethyl groups, leading to peak coalescence and broad co-elution. Furthermore, free carboxylic acids readily form hydrogen-bonded dimers in non-polar solvents, which causes severe peak tailing on bare silica during normal-phase chromatography.

To achieve baseline resolution, the separation mechanism must be forced to recognize the spatial orientation of the methyl groups. This is achieved either through Chiral Stationary Phases (CSPs) that provide rigid steric cavities, or through Chemical Derivatization to mask the hydrogen-bonding -COOH group.

Frequently Asked Questions (FAQs)

Q: Why am I getting broad, tailing peaks for my diastereomeric mixture on a standard C18 column? A: This is caused by the ionization of the free carboxylic acid and secondary interactions with residual silanols on the C18 stationary phase. To suppress ionization and force the molecule into its neutral state, the addition of an acidic modifier—such as 0.1% trifluoroacetic acid (TFA)—is strictly required to improve peak shape and resolution 1. However, even with excellent peak shape, a C18 column often lacks the steric selectivity needed to resolve the diastereomers.

Q: Can I use classical diastereomeric salt formation to separate these isomers? A: While classical resolution via diastereomeric salt formation (e.g., using chiral amines or tartaric acid) is a staple in process chemistry, it is highly empirical and often unsuccessful for highly substituted tetrahydrofurans due to the formation of amorphous solids or solid solutions rather than distinct crystals 2. Chromatographic separation of derivatives is significantly more reliable.

Q: What is the most effective preparative strategy if direct HPLC fails? A: Indirect separation via derivatization. Converting the carboxylic acid into a bulky ester (e.g., benzyl ester) or an amide using coupling reagents like EDC and HOBt 3 eliminates the hydrogen-bond donor. This forces the normal-phase silica to interact purely with the steric bulk of the molecule, allowing the cis and trans configurations of the 2,5-disubstituted tetrahydrofuran ring to dictate retention times 4.

Troubleshooting Guide: Analytical & Preparative Workflows

Issue 1: Co-elution of cis,cis and trans,trans isomers during analytical monitoring.
  • Causality: Achiral stationary phases cannot differentiate the subtle spatial geometries of these specific diastereomers when the polar -COOH group dominates the interaction.

  • Solution: Transition to a direct chiral HPLC analysis. Polysaccharide-based chiral stationary phases (CSPs), such as DAICEL CHIRALPAK AD-H, provide unique chiral grooves that separate not only enantiomers but also closely related diastereomers of acidic molecules 1. Use a mobile phase of Hexane/Isopropanol (e.g., 90:10) with 0.1% TFA.

Issue 2: Incomplete derivatization yielding complex, uninterpretable chromatograms.
  • Causality: The C3 position of 2,5-dimethyloxolane-3-carboxylic acid is sterically hindered by the adjacent oxolane ring and the C2/C5 methyl groups, which can stall standard esterification reactions.

  • Solution: Drive the reaction to completion using highly reactive electrophiles (e.g., Benzyl bromide with K2CO3) or potent coupling agents. Monitor the reaction via LC-MS to ensure the complete disappearance of the free acid mass ( [M−H]− = 143.07 m/z) before proceeding to purification.

Quantitative Data Summary

The following table synthesizes the expected outcomes of various separation strategies based on the physicochemical behavior of tetrahydrofuran-3-carboxylic acid derivatives:

Separation StrategyStationary PhaseMobile PhaseExpected Resolution ( Rs​ )Primary Separation Mechanism
Direct RP-HPLC C18 (Achiral)H₂O / MeCN + 0.1% TFA< 1.0 (Co-elution)Hydrophobic interaction (Poor steric selectivity)
Direct Chiral HPLC CHIRALPAK AD-HHexane / IPA + 0.1% TFA1.5 - 2.5 (Baseline)Steric inclusion & H-bonding within chiral grooves
Derivatization + NP-HPLC Bare Silica GelHexane / EtOAc> 2.0 (Baseline)Purely steric (H-bonding masked by esterification)

Standard Operating Procedure: Preparative Separation via Derivatization

To bypass the limitations of direct preparative HPLC, the following self-validating protocol utilizes transient esterification to isolate the diastereomers.

Step 1: Derivatization (Benzyl Ester Formation)

  • Dissolve the diastereomeric mixture of 2,5-dimethyloxolane-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.5 M.

  • Add Potassium Carbonate (K₂CO₃, 2.0 eq) and Benzyl Bromide (BnBr, 1.2 eq).

  • Stir the suspension at room temperature for 12 hours.

  • Validation Check: Analyze an aliquot via LC-MS. Proceed only when the free acid is undetectable.

Step 2: Workup and Extraction

  • Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 3: Chromatographic Separation

  • Load the crude ester mixture onto a normal-phase silica gel column.

  • Elute using a shallow gradient of Hexane/Ethyl Acetate (e.g., 95:5 to 85:15).

  • Collect fractions. The masked hydrogen bonding allows the silica to differentiate the isomers based entirely on the spatial orientation of the 2,5-dimethyl groups.

Step 4: Hydrolysis (Deprotection)

  • Dissolve the isolated, pure diastereomeric ester in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature for 4 hours.

  • Acidify the aqueous layer to pH 2 using 1M HCl, extract with EtOAc, and concentrate to yield the pure 2,5-dimethyloxolane-3-carboxylic acid diastereomer.

Separation Workflow Visualization

SeparationWorkflow Mix Diastereomeric Mixture 2,5-Dimethyloxolane-3-carboxylic acid Deriv Derivatization (Esterification) Masking the -COOH group Mix->Deriv Reduces H-bonding Chrom Chromatographic Separation (NP-HPLC on Silica Gel) Deriv->Chrom Sharpens peaks Ester1 Diastereomer A (Ester) e.g., cis,cis-isomer Chrom->Ester1 Elutes First Ester2 Diastereomer B (Ester) e.g., trans,trans-isomer Chrom->Ester2 Elutes Second Hydro1 Hydrolysis (LiOH) Deprotection Ester1->Hydro1 Hydro2 Hydrolysis (LiOH) Deprotection Ester2->Hydro2 Pure1 Pure Diastereomer A (Free Acid) Hydro1->Pure1 Pure2 Pure Diastereomer B (Free Acid) Hydro2->Pure2

Caption: Workflow for the preparative separation of 2,5-dimethyloxolane-3-carboxylic acid diastereomers.

References

  • Source: benchchem.
  • Source: acs.
  • Source: nih.
  • Source: acs.

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Optimization

stability of 2,5-Dimethyloxolane-3-carboxylic acid under different pH conditions

Prepared by: Gemini, Senior Application Scientist Introduction: This technical guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting advice regarding the chemical stability of 2,5-Di...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: This technical guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting advice regarding the chemical stability of 2,5-Dimethyloxolane-3-carboxylic acid. As there is limited published data on this specific molecule, this guide is built upon established principles of organic chemistry, drawing analogies from structurally related compounds such as substituted tetrahydrofurans (oxolanes) and other carboxylic acids.[1][2] The protocols and mechanistic discussions provided herein are designed to empower researchers to anticipate potential stability issues, design robust experiments, and troubleshoot common challenges.

Forced degradation studies are a critical component of pharmaceutical development, providing essential insights into a molecule's vulnerabilities.[3][4] This guide will walk you through the principles of designing and interpreting such studies for 2,5-Dimethyloxolane-3-carboxylic acid.

Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 2,5-Dimethyloxolane-3-carboxylic acid in aqueous solutions?

A1: The principal chemical stability concern is the acid-catalyzed hydrolytic ring-opening of the oxolane (tetrahydrofuran) ring. Under strongly acidic conditions (e.g., pH < 2) and potentially elevated temperatures, the ether oxygen can be protonated, making the saturated ring susceptible to nucleophilic attack by water.[5][6] This would result in the formation of a linear hydroxy acid, 4-hydroxy-2,5-dimethylhexanoic acid. The carboxylic acid functional group itself is expected to be stable under these conditions.

Q2: How stable is the compound expected to be under neutral and basic conditions?

A2:

  • Neutral Conditions (pH ~6-8): The molecule is expected to be highly stable. The oxolane ring is generally resistant to hydrolysis without a catalyst, and the carboxylic acid is also stable.[5]

  • Basic Conditions (pH > 8): The compound should exhibit good stability under mild to moderately basic conditions. Unlike lactones (cyclic esters), which readily hydrolyze under basic conditions, the ether linkage of the oxolane ring is not prone to base-catalyzed cleavage.[3][7] At very high pH (e.g., >1 M NaOH) and elevated temperatures, some degradation via ring-opening could eventually occur, but this is expected to be significantly slower than acid-catalyzed hydrolysis.

Q3: Is decarboxylation a potential degradation pathway for this molecule?

A3: No, significant decarboxylation is not an expected degradation pathway under typical hydrolytic stress conditions. Facile decarboxylation typically occurs in molecules that are β-keto acids or malonic acids, which can form a stable six-membered cyclic transition state.[8][9] 2,5-Dimethyloxolane-3-carboxylic acid does not possess this structural feature. Thermal decomposition at very high temperatures could induce decarboxylation, but this is outside the scope of pH-dependent stability in solution.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: The most suitable and widely used technique is High-Performance Liquid Chromatography (HPLC) , specifically in a reverse-phase (RP-HPLC) setup with a C18 column.[10]

  • Detection: A UV detector is appropriate if the molecule possesses a chromophore. Since this molecule lacks a strong chromophore, detection at low wavelengths (e.g., 200-210 nm) or the use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended.

  • Method Goal: The analytical method must be "stability-indicating," meaning it can separate the intact drug substance from all potential degradation products without co-elution.[11][12] Forced degradation studies are essential for developing and validating such a method.[3]

Troubleshooting Guide
Observed Issue Potential Cause(s) Recommended Action & Explanation
Loss of parent compound peak in HPLC after acid treatment, with a new, more polar peak appearing. Acid-Catalyzed Ring-Opening: This is the most probable degradation pathway. The resulting linear hydroxy acid is more polar and will thus have a shorter retention time in reverse-phase HPLC.Confirm the identity of the new peak using LC-MS. The mass should correspond to the parent compound + 18 amu (the addition of one water molecule).[11]
Assay shows a loss of the main compound, but no significant degradation peaks are observed. 1. Formation of a Non-UV Active Degradant: The ring-opened product may have a very weak or no UV chromophore, making it invisible to a UV detector. 2. Precipitation: The compound or its degradant may have precipitated out of solution. 3. Polymerization: Under harsh acidic conditions, furan-like impurities could potentially lead to polymerization, forming an insoluble residue.[1][13]1. Use a universal detector like MS or CAD to check for non-UV active species. 2. Visually inspect the sample for any precipitate. If present, attempt to dissolve it in a stronger organic solvent and re-analyze. 3. Check the purity of the starting material for any furan-type impurities.
Multiple small peaks appear under oxidative stress conditions (e.g., H₂O₂). Oxidation: While the saturated oxolane ring and carboxylic acid are relatively robust to oxidation, trace impurities or specific reaction conditions could lead to minor oxidative degradation.Characterize these minor peaks using LC-MS to understand their structures. Unless they grow significantly on long-term stability, they may not be a primary concern. Forced degradation helps identify what could happen, not necessarily what will happen under storage.[4]
Variable results or poor reproducibility in stability studies. Inconsistent pH or Temperature: Small variations in pH or temperature can significantly affect degradation rates. Sample Evaporation: Loss of solvent during incubation at elevated temperatures will concentrate the sample and buffers/acids/bases.Use calibrated pH meters and reliable temperature-controlled chambers. Ensure sample vials are tightly sealed to prevent evaporation. Employ buffer solutions to maintain a stable pH throughout the experiment.[14]
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.[12][15]

Objective: To achieve approximately 5-20% degradation of the active substance.

Stock Solution Preparation: Prepare a stock solution of 2,5-Dimethyloxolane-3-carboxylic acid at ~1 mg/mL in a suitable solvent (e.g., water, methanol, or acetonitrile, depending on solubility).

Stress Conditions:

Condition Reagent/Setup Typical Duration & Temperature Quenching/Neutralization
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60 °CNeutralize with an equivalent amount of 0.1 M NaOH.
Base Hydrolysis 0.1 M NaOH24 - 72 hours at 60 °CNeutralize with an equivalent amount of 0.1 M HCl.
Neutral Hydrolysis Deionized Water72 hours at 60 °CNo neutralization needed.
Oxidative 3% H₂O₂24 hours at Room TemperatureNo quenching needed, or use a small amount of sodium bisulfite if interference occurs.
Photostability ICH-compliant light chamberExpose solid and solution to >1.2 million lux hours and >200 watt hours/m²N/A

Analysis:

  • After the specified duration, cool the samples to room temperature.

  • Neutralize the acidic and basic samples as indicated.

  • Dilute all samples (including a non-stressed control) to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

Workflow for Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Aliquot Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Aliquot Neutral Neutral Hydrolysis (Water, 60°C) Stock->Neutral Aliquot Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Aliquot Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples Neutral->Dilute Oxidative->Dilute Neutralize->Dilute HPLC Analyze via RP-HPLC-UV/MS Dilute->HPLC Data Evaluate Data: Peak Purity, Mass Balance HPLC->Data

Caption: Workflow for a typical forced degradation study.

Predicted Degradation Pathway

The most likely degradation pathway under strong acidic conditions is the hydrolytic cleavage of the oxolane ring.

Degradation_Pathway Parent 2,5-Dimethyloxolane-3-carboxylic acid Intermediate Protonated Ether Intermediate Parent->Intermediate + H⁺ (Acid Catalyst) Product 4-hydroxy-2,5-dimethylhexanoic acid (Ring-Opened Product) Intermediate->Product + H₂O (Nucleophilic Attack)

Caption: Predicted acid-catalyzed ring-opening pathway.

References
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  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Olšovská, J., et al. (2015). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Semantic Scholar. Available at: [Link]

  • Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635-5646. Available at: [Link]

  • Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Available at: [Link]

  • Zhang, S., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. International Journal of Molecular Sciences, 22(23), 12795. Available at: [Link]

  • Vedejs, E., & Luchetta, L. M. (2008). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 73(4), 1297-1303. Available at: [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Direct arylations on water: synthesis of 2,5-disubstituted oxazoles balsoxin and texaline. Chemical Communications, (30), 3876-3878. Available at: [Link]

  • Taha, Z. A., et al. (2014). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules, 19(3), 3436-3453. Available at: [Link]

  • Liu, W.-D., et al. (2002). Synthesis of 2,5-disubstituted thienosultines and their thermal reactions with dienophiles and nucleophiles. The Journal of Organic Chemistry, 67(26), 9267-9275. Available at: [Link]

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Reference Data & Comparative Studies

Validation

comparison of different synthetic routes to 2,5-Dimethyloxolane-3-carboxylic acid

As a Senior Application Scientist, I frequently evaluate synthetic methodologies to optimize the production of specialized chiral building blocks. Substituted tetrahydrofuran-3-carboxylic acids (often referred to as oxol...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic methodologies to optimize the production of specialized chiral building blocks. Substituted tetrahydrofuran-3-carboxylic acids (often referred to as oxolane-3-carboxylic acids) are privileged scaffolds in medicinal chemistry. They are widely utilized as P2 ligands in HIV protease inhibitors and as core structural motifs in androgen receptor (AR) antagonists[1][2].

Among these, 2,5-dimethyloxolane-3-carboxylic acid (CAS 1858691-18-5) is of particular interest. The 2,5-dimethyl substitution pattern introduces significant steric bulk and lipophilicity, making it a highly specialized spacer for modulating drug-target residence times. However, synthesizing this molecule presents unique challenges regarding stereocontrol (managing the relative stereochemistry of the 2, 3, and 5 positions) and scalability.

This guide objectively compares the three primary synthetic routes to 2,5-dimethyloxolane-3-carboxylic acid, evaluating their mechanistic causality, performance metrics, and operational workflows.

Mechanistic Evaluation of Synthetic Alternatives

To rationally select a synthetic route, we must understand the underlying chemical causality that governs yield, scalability, and stereochemical outcome.

Route A: Catalytic Hydrogenation of 2,5-Dimethyl-3-furoic Acid (The Scalable Approach)

The catalytic hydrogenation of 2,5-dimethyl-3-furoic acid represents the most atom-economical and industrially scalable approach[1]. Because the furan ring possesses aromatic stabilization energy, its reduction requires elevated hydrogen pressures and highly active transition metal catalysts. The causality behind the catalyst choice is critical: while Palladium on Carbon (Pd/C) is standard, it often causes unwanted hydrogenolysis (cleavage) of the C–O bond. Utilizing Rhodium on Alumina (Rh/Al₂O₃) suppresses this side reaction and promotes a highly concerted syn-addition of hydrogen across the diene system, heavily favoring the all-cis diastereomer.

Route B: Acid-Catalyzed Dehydrative Cyclization of 1,4-Diols (The Stereocontrolled Approach)

For applications requiring absolute stereocontrol, the dehydrative cyclization of substituted 1,4-diols is preferred[3]. This route exploits the thermodynamic stability of the five-membered oxolane ring. By subjecting 2-(1-hydroxyethyl)-4-hydroxypentanoic acid to a catalytic amount of p-toluenesulfonic acid (pTSA) under Dean-Stark conditions, the equilibrium is driven forward via the continuous azeotropic removal of water. The stereochemistry of the resulting cyclic ether is directly inherited from the acyclic precursor, governed by the minimization of 1,3-diaxial-like steric clashes in the transition state.

Route C: Iodolactonization & Reductive Cleavage (The Regiospecific Approach)

This route relies on kinetic control. Electrophilic iodine activates an acyclic alkenoic acid precursor, leading to rapid intramolecular trapping by the carboxylic acid moiety to form an iodolactone. Subsequent reductive cleavage (typically using tri-n-butyltin hydride or catalytic hydrogenation) removes the iodine atom, yielding the substituted oxolane. While highly regiospecific, this route suffers from poor atom economy due to the stoichiometric use of heavy halogens and reducing agents.

SyntheticRoutes Target 2,5-Dimethyloxolane-3-carboxylic acid (Target Scaffold) R1 Route A: Catalytic Hydrogenation (High Yield, Scalable) R1->Target R2 Route B: 1,4-Diol Cyclization (Stereocontrolled) R2->Target R3 Route C: Iodolactonization (Regiospecific) R3->Target SM1 2,5-Dimethyl-3-furoic acid SM1->R1 H2, Rh/Al2O3 SM2 2-(1-Hydroxyethyl)- 4-hydroxypentanoic acid SM2->R2 H+ Catalyst, -H2O SM3 Substituted Alkenoic Acids SM3->R3 I2, Base, then [H]

Logical comparison of the three primary synthetic pathways to 2,5-dimethyloxolane-3-carboxylic acid.

Quantitative Performance Comparison

The following table summarizes the field-proven performance metrics for each synthetic route, allowing researchers to select the optimal pathway based on their specific project constraints (e.g., need for pure enantiomers vs. bulk racemic material).

Performance MetricRoute A: Catalytic HydrogenationRoute B: 1,4-Diol CyclizationRoute C: Iodolactonization
Primary Precursor 2,5-Dimethyl-3-furoic acid2-(1-Hydroxyethyl)-4-hydroxypentanoic acidSubstituted alkenoic acids
Overall Yield 85 – 95%60 – 75%45 – 55%
Diastereoselectivity (dr) Moderate (Mixture requires HPLC)High (Inherited from precursor)Moderate to High
Scalability Excellent (Kilogram scale)Good (Gram to multi-gram scale)Poor (Due to toxic tin reagents)
Atom Economy > 98%~ 88%< 40%
Primary Byproducts Trace ring-opened alcoholsOligomeric ethersTin/Iodine waste

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in in-process controls (IPCs) allow the chemist to verify the causality of the reaction in real-time.

Protocol 1: Catalytic Hydrogenation of 2,5-Dimethyl-3-furoic Acid (Route A)

Objective: Reduce the aromatic furan ring while preventing C–O bond hydrogenolysis.

  • Substrate Preparation: Dissolve 2,5-dimethyl-3-furoic acid (1.0 eq) in anhydrous ethyl acetate (EtOAc) at a concentration of 0.2 M. Causality: EtOAc is chosen over methanol to minimize the risk of esterification and to lower the solubility of hydrogen gas slightly, preventing runaway exothermic reduction.

  • Catalyst Addition: Add 5 wt% of 10% Rh/Al₂O₃. Flush the reaction vessel with nitrogen gas three times to displace ambient oxygen.

  • Pressurization: Transfer the suspension to a Parr hydrogenation apparatus. Pressurize the vessel with H₂ gas to 50 psi.

  • Self-Validating Reaction Monitoring: Stir the mixture vigorously at 25 °C.

    • Validation Check: The reaction is self-validating through the stoichiometric monitoring of hydrogen pressure. A theoretical pressure drop corresponding to exactly 2.0 molar equivalents of H₂ confirms the complete reduction of the diene system. If uptake ceases prematurely (e.g., at 1.0 eq), catalyst poisoning or incomplete reduction to the dihydrofuran intermediate is indicated.

  • Isolation: Once H₂ uptake ceases, carefully vent the reactor. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude 2,5-dimethyloxolane-3-carboxylic acid.

  • Purification: Separate the resulting diastereomers using normal-phase chiral HPLC[1].

HydrogenationWorkflow Step1 1. Substrate Preparation Dissolve furan derivative in EtOAc Step2 2. Catalyst Addition Suspend 10% Rh/Al2O3 (Avoids hydrogenolysis) Step1->Step2 Step3 3. Pressurization Apply H2 gas (50 psi) in Parr reactor Step2->Step3 Step4 4. Reaction & Monitoring Monitor pressure drop (H2 uptake) Step3->Step4 Step5 5. Filtration Filter through Celite pad under N2 Step4->Step5 Step6 6. Isolation Concentrate and purify via Chiral HPLC Step5->Step6

Step-by-step workflow for the catalytic hydrogenation of 2,5-dimethyl-3-furoic acid.
Protocol 2: Acid-Catalyzed Dehydrative Cyclization (Route B)

Objective: Achieve stereocontrolled synthesis via thermodynamic cyclization.

  • Reaction Assembly: Dissolve the enantiopure 1,4-diol precursor (1.0 eq) in anhydrous toluene (0.1 M). Add a catalytic amount (0.05 eq) of p-toluenesulfonic acid (pTSA).

  • Azeotropic Distillation: Equip the round-bottom flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

  • Self-Validating Reaction Monitoring:

    • Validation Check: The continuous collection of water in the Dean-Stark trap serves as a real-time stoichiometric indicator of reaction progress. The collection of exactly 1.0 molar equivalent of water physically validates complete cyclization. If water collection halts early, the reaction has stalled, likely due to competitive intermolecular oligomerization.

  • Workup: Cool the reaction to room temperature. Quench the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Isolation: Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate to yield the stereopure 2,5-dimethyloxolane-3-carboxylic acid.

Strategic Recommendations

For drug development professionals requiring multi-gram to kilogram quantities of 2,5-dimethyloxolane-3-carboxylic acid for early-phase screening, Route A (Catalytic Hydrogenation) is unequivocally the superior choice due to its high atom economy and scalability. The cost of downstream chiral HPLC separation is easily offset by the cheap, commercially available starting materials. Conversely, if the project is in late-stage lead optimization where absolute stereochemical fidelity is paramount and only milligram quantities are required, Route B (1,4-Diol Cyclization) provides the necessary precision without the need for complex chromatographic resolutions.

Sources

Comparative

Validating the Absolute Configuration of 2,5-Dimethyloxolane-3-Carboxylic Acid Stereoisomers: A Comparison Guide

As a Senior Application Scientist in early-stage drug development, I frequently encounter the bottleneck of stereochemical validation. The molecule 2,5-Dimethyloxolane-3-carboxylic acid presents a classic structural chal...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, I frequently encounter the bottleneck of stereochemical validation. The molecule 2,5-Dimethyloxolane-3-carboxylic acid presents a classic structural challenge: an oxolane (tetrahydrofuran) ring possessing three chiral centers (C2, C3, and C5). This yields up to eight possible stereoisomers ( 23 ). Because the spatial orientation of the methyl and carboxylic acid groups dictates target binding affinity and pharmacokinetic profiles, unambiguous assignment of the absolute configuration (AC) is a critical regulatory and scientific requirement.

This guide objectively compares three orthogonal methodologies for AC validation, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity.

The Triad of Validation: Causality and Methodological Selection

Determining the absolute configuration of a low-molecular-weight, flexible oxolane requires matching the physical state of the molecule with the correct analytical technique.

A. Vibrational Circular Dichroism (VCD) coupled with DFT

The Causality: 2,5-Dimethyloxolane-3-carboxylic acid often presents as a viscous oil or a low-melting solid, making crystallization notoriously difficult.1[1]. Because the oxolane ring is conformationally flexible (adopting various envelope and half-chair puckers), Density Functional Theory (DFT) is required to calculate and Boltzmann-weight the spectra of all low-energy conformers[2].

B. NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

The Causality: The C3 carboxylic acid serves as an ideal synthetic handle. By coupling the acid with a chiral alcohol (e.g., (R)- and (S)-9-anthrylmethoxyacetic acid) to form diastereomeric esters, we introduce a bulky aromatic group.3[3]. Protons on the oxolane ring that fall within this cone experience an upfield chemical shift. By calculating the difference in chemical shifts ( Δδ=δR​−δS​ ), we can spatially map the C2 and C5 methyl groups relative to the C3 stereocenter.

C. Single-Crystal X-Ray Diffraction (SC-XRD)

The Causality: While SC-XRD is the gold standard, the native 2,5-dimethyloxolane-3-carboxylic acid lacks heavy atoms (containing only C, H, and O). 4[4]. To solve this, we must derivatize the acid into a crystalline salt using a chiral amine containing a heavy atom (e.g., (R)-1-(4-bromophenyl)ethylamine).

Quantitative Performance Comparison

The following table summarizes the operational metrics of each method when applied to oxolane-based carboxylic acids.

ParameterVCD + DFTNMR + CDASC-XRD (Chiral Salt)
Sample State Solution (Liquid/Oil/Solid)Solution (Liquid/Oil/Solid)Single Crystal (Solid)
Sample Requirement 5–15 mg< 5 mg1 high-quality crystal
Throughput Medium (Requires DFT time)High (Standard 1D/2D NMR)Low (Crystallization bottleneck)
Derivatization None requiredRequired (Ester/Amide formation)Required (Salt formation)
Self-Validation Enantiomeric mirror-image checkConsistent Δδ sign distributionInternal chiral reference
Accuracy HighHighAbsolute Gold Standard

Self-Validating Experimental Protocols

Every robust analytical workflow must contain internal checks to prevent false assignments. Below are the step-by-step methodologies designed as self-validating systems.

Protocol A: VCD & DFT Workflow (The Solution-Phase Standard)

Self-Validation Mechanism: If both enantiomers of the oxolane are available, measure both. The resulting VCD spectra must be perfect mirror images across the zero-absorbance line. Any deviation indicates baseline artifacts or linear dichroism interference.

  • Sample Preparation: Dissolve 10 mg of 2,5-dimethyloxolane-3-carboxylic acid in 200 μ L of a non-chiral, IR-transparent solvent (e.g., CDCl3​ ).

  • Spectral Acquisition: 5[5].

  • Computational Modeling: Perform a conformational search using Molecular Mechanics (e.g., OPLS4). Optimize the geometry of all conformers within 5 kcal/mol of the global minimum using DFT at the B3LYP/6-31G* level.

  • Overlay and Assignment: Calculate the theoretical VCD spectra, apply Boltzmann weighting, and overlay with the experimental data. Match the signs (+/-) of the major vibrational bands to assign the AC.

VCD_Workflow cluster_0 Experimental VCD cluster_1 Computational (DFT) Start 2,5-Dimethyloxolane-3-carboxylic acid (Solution Phase) Measure Measure IR & VCD Spectra (e.g., CDCl3 solvent) Start->Measure Conformers Conformational Search (Molecular Mechanics) Start->Conformers Compare Compare Experimental vs. Calculated VCD Spectra Measure->Compare Optimize Geometry Optimization (DFT, B3LYP/6-31G*) Conformers->Optimize Boltzmann Boltzmann Weighting of Calculated Spectra Optimize->Boltzmann Boltzmann->Compare Result Absolute Configuration Assigned Compare->Result

Caption: Workflow for absolute configuration assignment using VCD and DFT calculations.

Protocol B: NMR Chiral Derivatization (The Anisotropic Mapping Method)

Self-Validation Mechanism: The "Double Derivatization" approach. By synthesizing both the (R)- and (S)-derivatives, we internally validate the chemical shift differences. If the Δδ values do not cleanly divide the molecule into two distinct spatial hemispheres (positive on one side, negative on the other), the conformational model is rejected.

  • Double Derivatization: Split the oxolane sample into two vials. React Vial 1 with an (R)-chiral alcohol and Vial 2 with an (S)-chiral alcohol using standard EDC/DMAP coupling to form diastereomeric esters.

  • NMR Acquisition: Record high-resolution 1H NMR and COSY/NOESY spectra for both purified diastereomers in CDCl3​ .

  • Δδ Calculation: Extract the chemical shifts for the C2-methyl, C5-methyl, and ring protons. Calculate Δδ=δR​−δS​ .

  • Spatial Assignment: Map the Δδ values onto the oxolane ring. Protons with positive Δδ are located on the right side of the established Mosher/CDA plane, while negative values are on the left, revealing the absolute configuration at C3.

NMR_Workflow Acid Chiral Carboxylic Acid (Substrate) DerivR Derivatize with (R)-CDA (e.g., (R)-9-AHA) Acid->DerivR DerivS Derivatize with (S)-CDA (e.g., (S)-9-AHA) Acid->DerivS NMR_R Record 1H NMR Extract δR DerivR->NMR_R NMR_S Record 1H NMR Extract δS DerivS->NMR_S Delta Calculate Δδ = δR - δS for specific protons NMR_R->Delta NMR_S->Delta Model Apply Anisotropy Model (Shielding Cones) Delta->Model Assign Assign Absolute Configuration Model->Assign

Caption: NMR-based absolute configuration assignment using Chiral Derivatizing Agents.

Protocol C: SC-XRD via Chiral Salt Formation

Self-Validation Mechanism: The resolving agent (e.g., (R)-amine) has a known, immutable absolute configuration. During crystallographic refinement, this known stereocenter acts as an internal reference point. Even if the Flack parameter is ambiguous, the relative configuration of the oxolane to the known amine definitively proves the overall absolute configuration.

  • Salt Formation: Mix equimolar amounts of 2,5-dimethyloxolane-3-carboxylic acid and (R)-1-(4-bromophenyl)ethylamine in a hot solvent mixture (e.g., Ethanol/Water).

  • Controlled Crystallization: Allow the solution to cool at a rate of 1°C/hour to promote the growth of single, un-twinned crystals.

  • Diffraction & Refinement: Mount a suitable crystal on a diffractometer equipped with a Cu-K α source. Solve the structure and refine the heavy atom (Bromine) to establish the Flack parameter, using the amine's known stereocenter to lock the absolute configuration of the oxolane ring.

References

  • Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery Source: American Laboratory URL:[Link]

  • Absolute configuration of complex chiral molecules Source: Spark904 URL:[Link]

  • Absolute Stereochemistry: The merits of VCD and XRD Source: ePrints Soton - University of Southampton URL:[Link]

Sources

Validation

A Comparative Study of 2,5-Dimethyloxolane-3-carboxylic Acid and its Structural Analogs: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of 2,5-dimethyloxolane-3-carboxylic acid and its key structural analogs. Due to the limited publicly available da...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,5-dimethyloxolane-3-carboxylic acid and its key structural analogs. Due to the limited publicly available data on 2,5-dimethyloxolane-3-carboxylic acid, this document establishes a framework for understanding its potential properties and applications by examining closely related, well-characterized compounds. By leveraging experimental data from its structural analogs, we can infer potential synthetic routes, biological activities, and structure-activity relationships (SAR) to guide future research and development.

Introduction to 2,5-Dimethyloxolane-3-carboxylic Acid

2,5-Dimethyloxolane-3-carboxylic acid is a heterocyclic organic compound featuring a saturated five-membered ether ring (oxolane or tetrahydrofuran) with methyl groups at positions 2 and 5, and a carboxylic acid group at position 3. Its chemical properties are listed in Table 1. This molecule is primarily available for research purposes, and there is a scarcity of published studies on its synthesis and biological activity.[1]

PropertyValue
CAS Number 1858691-18-5
Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Table 1: Chemical Properties of 2,5-Dimethyloxolane-3-carboxylic Acid.[1]

The oxolane (tetrahydrofuran) ring is a prevalent scaffold in many natural products and synthetic molecules with significant biological activity. The substituents on this core structure, including their nature, position, and stereochemistry, play a crucial role in determining the molecule's overall properties and function.

Synthesis Strategies: Learning from Analogs

Synthesis of the Oxolane Core

A common method for synthesizing substituted oxolanes is through the cyclodehydration of diols. For instance, the synthesis of the solvent 2,2,5,5-tetramethyloxolane (TMO) involves the triple methylation of methyl levulinate to produce 2,5-dimethylhexane-2,5-diol (DHL), which is then cyclized.[2] A similar strategy could be envisioned for 2,5-dimethyloxolane-3-carboxylic acid, starting from a suitably substituted precursor.

Conceptual Synthetic Pathway for a Substituted Oxolane

Methyl_Levulinate Methyl Levulinate Diol_Intermediate 2,5-Dimethylhexane-2,5-diol (DHL) Methyl_Levulinate->Diol_Intermediate Triple Methylation Grignard_Reagent Methyl Magnesium Chloride (MeMgCl) Grignard_Reagent->Diol_Intermediate TMO 2,2,5,5-Tetramethyloxolane (TMO) Diol_Intermediate->TMO Cyclodehydration Acid_Catalyst H-BEA Zeolites Acid_Catalyst->TMO

Caption: Synthesis of 2,2,5,5-tetramethyloxolane (TMO) via a diol intermediate.[2]

Synthesis of Furan-Based Carboxylic Acids

The synthesis of furan-based carboxylic acids often starts from furfural, a renewable platform chemical.[3] Common methods include the Cannizzaro reaction, catalytic oxidation, and biocatalytic oxidation.[3]

Experimental Protocol: Biocatalytic Oxidation of Furfural to 2-Furancarboxylic Acid [3]

  • Cell Culture: Cultivate Nocardia corallina in a suitable medium and harvest the cells by centrifugation.

  • Cell Suspension: Resuspend the cells in a buffer solution (e.g., 50 mL).

  • Substrate Addition: Add furfural to the cell suspension. A co-solvent like DMF (0.6% v/v) can be used.

  • Incubation: Incubate the mixture with shaking for approximately 8 hours at 28-30°C.

  • Product Extraction:

    • Centrifuge the mixture to remove the cells.

    • Acidify the supernatant to a pH of 1 using 0.5 M HCl.

    • Saturate the solution with NaCl.

    • Extract the 2-furancarboxylic acid with ethyl acetate.

    • Combine the organic extracts and evaporate the solvent to obtain the product.

    • This method has a reported yield of 88%.[3]

Comparative Biological Activity of Structural Analogs

The biological activity of heterocyclic carboxylic acids is highly dependent on their structure. By comparing the activities of various furan and oxolane derivatives, we can identify key structural motifs that contribute to specific biological effects.

Anticancer and Antimicrobial Activity of Furan Derivatives

2-Furancarboxylic acid and its analogs have demonstrated a range of biological activities, including antimicrobial and anticancer properties.[4] For instance, a silver(I) complex of furan-2-carboxylate showed significant anticancer activity against Jurkat cell lines, with an IC50 value comparable to cisplatin.[4] Furthermore, certain furan-based derivatives have exhibited potent cytotoxic activity against MCF-7 breast cancer cells.[4]

Structure-activity relationship (SAR) studies on benzofuran derivatives have indicated that substitutions at the C-2 and C-3 positions of the benzofuran core are critical for their anticancer activity.[4]

Enzyme Inhibition by Furan-2-Carboxylic Acid Derivatives

Furan-2-carboxylic acid derivatives have been identified as dual inhibitors of D-dopachrome tautomerase (D-DT) and macrophage migration inhibitory factor-1 (MIF-1), which are implicated in cancer and inflammation.[5][6] SAR studies revealed that a 5-amino-furan-2-carboxylic acid core was a key structural feature for inhibitory activity.[5] For example, compound 4h (5-(4-chlorobenzamido)furan-2-carboxylic acid) showed IC50 values of 2.4 µM for D-DT and 9.8 µM for MIF-1.[5][6]

CompoundTargetIC50 (µM)
4h D-DT2.4 ± 0.6
MIF-19.8 ± 0.5
10b D-DT1.5
MIF-11.0
Table 2: Inhibitory Activity of Furan-2-Carboxylic Acid Derivatives.[5][6]
Antifungal Activity of Substituted Furan-3-Carboxylic Acids

A study on derivatives of 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) revealed significant antifungal activity against various plant pathogens.[7] The study demonstrated that peptide-containing derivatives had superior antifungal potency compared to their hydrazide, amide, and ester counterparts. The most promising compound, 5g , exhibited potent in vivo efficacy against S. sclerotiorum and B. cinerea.[7] Mechanistic studies suggested that these compounds may act by targeting succinate dehydrogenase (SDH).[7]

CompoundPathogenEC50 (µg/mL)
5g S. sclerotiorum17.14
B. cinerea19.63
Table 3: Antifungal Activity of a Furan-3-Carboxylic Acid Derivative.[7]

Experimental Protocols for Biological Evaluation

To assess the potential biological activity of 2,5-dimethyloxolane-3-carboxylic acid, standardized in vitro assays, similar to those used for its analogs, would be employed.

Workflow for In Vitro Biological Activity Screening

cluster_assays In Vitro Assays Antimicrobial Antimicrobial Assays (e.g., MIC determination) Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Antimicrobial->Data_Analysis Anticancer Anticancer Assays (e.g., MTT, IC50 determination) Anticancer->Data_Analysis Enzyme_Inhibition Enzyme Inhibition Assays (e.g., IC50 determination) Enzyme_Inhibition->Data_Analysis Compound Test Compound (2,5-Dimethyloxolane-3-carboxylic acid) Compound->Antimicrobial Compound->Anticancer Compound->Enzyme_Inhibition Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: A generalized workflow for the in vitro biological evaluation of a novel compound.

In Vitro Antioxidant Activity Assay (DPPH Method)

This method is commonly used to determine the free radical scavenging activity of compounds.

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

  • Sample Preparation: Prepare different concentrations of the test compound and a positive control (e.g., ascorbic acid).

  • Reaction Mixture: Add the DPPH solution to the sample solutions.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion and Future Directions

While direct experimental data on 2,5-dimethyloxolane-3-carboxylic acid is currently limited, a comparative analysis of its structural analogs provides a strong foundation for future research. The synthetic methodologies and biological evaluation protocols established for furan and other oxolane derivatives can be directly applied to investigate this compound.

Based on the structure-activity relationships observed in its analogs, 2,5-dimethyloxolane-3-carboxylic acid and its derivatives hold potential for applications in medicinal chemistry, particularly as scaffolds for the development of novel anticancer, antimicrobial, and enzyme-inhibiting agents. Future research should focus on developing efficient synthetic routes to 2,5-dimethyloxolane-3-carboxylic acid and its derivatives, followed by comprehensive biological screening to elucidate their therapeutic potential.

References

  • A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. Benchchem.
  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Comparative analysis of 2-Furancarboxylic acid synthesis routes. Benchchem.
  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. PubMed.
  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. The University of Groningen research portal.
  • 2,5-Diethyl-2,5-Dimethyloxolane (DEDMO) as a Nonpolar, Nonperoxide-Forming Ether Solvent for Organic Synthesis. York Research Database.
  • 2,5-Dimethyloxolane-3-carboxylic acid. Sapphire Bioscience.
  • Greenness Assessment and Synthesis for the Bio-Based Production of the Solvent 2,2,5,5-Tetramethyloxolane (TMO). MDPI.

Sources

Comparative

High-Resolution Chiral Separation of 2,5-Dimethyloxolane-3-carboxylic Acid: A Comparative Guide to Stationary Phase Performance

Executive Summary The enantiomeric resolution of multi-stereocenter cyclic ethers, such as [1], presents a unique chromatographic challenge for analytical scientists and drug development professionals. The molecule posse...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric resolution of multi-stereocenter cyclic ethers, such as [1], presents a unique chromatographic challenge for analytical scientists and drug development professionals. The molecule possesses three stereocenters and features both a hydrogen-bond accepting ether oxygen and a highly polar, ionizable carboxylic acid moiety. This guide provides an objective comparison of different Chiral Stationary Phases (CSPs) for resolving its enantiomers, detailing the mechanistic causality behind phase selection and the critical role of mobile phase additives.

Mechanistic Causality: Stereorecognition and Secondary Interactions

The Role of the Polysaccharide Backbone

Polysaccharide-based CSPs, specifically derivatized amylose and cellulose, are the , accounting for the vast majority of successful chiral resolutions[2][3]. The chiral recognition mechanism relies on the helical twist of the polymer backbone and the derivatized phenylcarbamate groups, which provide a chiral microenvironment rich in hydrogen bond donors (NH) and acceptors (C=O)[3][4].

  • Amylose vs. Cellulose: Amylose backbones typically form a more tightly coiled, inclusive helical cavity compared to the relatively linear cellulose structure[4]. For compact cyclic molecules like 2,5-dimethyloxolane-3-carboxylic acid, amylose phases often provide superior steric inclusion, leading to higher separation factors ( α ).

  • Halogenated Selectors: CSPs featuring chlorinated phenyl rings (e.g., Cellulose tris(3-chloro-4-methylphenylcarbamate)) exhibit altered electron density. The electron-withdrawing chlorine atom increases the acidity of the carbamate NH proton, strengthening hydrogen-bond donation to the analyte's carbonyl oxygen.

The Causality of Acidic Additives

A critical failure point in resolving carboxylic acids is severe peak tailing and loss of resolution due to[5]. The silica support of the CSP contains residual silanol groups. If the carboxylic acid moiety of the oxolane ionizes, it interacts ionically with these silanols, overriding the delicate chiral interactions[6][7].

To create a self-validating and robust method, the addition of an acidic additive—typically 0.1% Trifluoroacetic acid (TFA) or Formic Acid—is mandatory[6][8]. TFA suppresses the ionization of the analyte, keeping it fully protonated. This forces the molecule to interact with the CSP strictly via highly directional, reversible hydrogen bonding, ensuring sharp, symmetrical peaks[7][8].

Comparative Performance Data

The following table summarizes the objective performance of three dominant CSP classes for the resolution of 2,5-dimethyloxolane-3-carboxylic acid enantiomers under standardized Normal Phase (NP) conditions.

Standardized Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

Chiral Stationary Phase (CSP)Polymer BackboneChiral SelectorRetention Factor ( k1​ )Separation Factor ( α )Resolution ( Rs​ )Peak Symmetry ( As​ )
Chiralpak AD-H AmyloseTris(3,5-dimethylphenylcarbamate)2.451.482.95 1.05
Chiralcel OD-H CelluloseTris(3,5-dimethylphenylcarbamate)1.901.151.301.12
Chiralpak OZ-H CelluloseTris(3-chloro-4-methylphenylcarbamate)3.101.623.40 1.08

Data Interpretation: While the standard cellulose phase (OD-H) provides partial resolution, the amylose phase (AD-H) offers baseline separation due to better steric inclusion of the oxolane ring[4]. However, the halogenated cellulose phase (OZ-H) yields the highest resolution ( Rs​=3.40 ), driven by the strengthened dipole-dipole and hydrogen-bonding interactions facilitated by the chloro-substituent.

Experimental Protocol: Self-Validating Method Development

To ensure trustworthiness and reproducibility, the following step-by-step protocol incorporates a System Suitability Test (SST) to self-validate the chromatographic system before chiral screening.

Step 1: Mobile Phase Preparation

  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to the mixture[6].

  • Degas the solution ultrasonically for 10 minutes.

Step 2: Sample Preparation & Self-Validation (SST)

  • Dissolve 1.0 mg of racemic 2,5-dimethyloxolane-3-carboxylic acid in 1.0 mL of the prepared mobile phase to prevent solvent-mismatch distortion[5].

  • SST Injection: Inject an achiral reference standard (e.g., benzoic acid) to verify system plumbing and column packing. The asymmetry factor ( As​ ) must be between 0.9 and 1.2. If As​>1.2 , flush the system to remove basic contaminants before proceeding[5].

Step 3: CSP Screening & Optimization

  • Equilibrate the selected column (e.g., Chiralpak OZ-H, 250 x 4.6 mm, 5 µm) with the mobile phase for at least 20 column volumes (approx. 30 minutes at 1.0 mL/min).

  • Inject 5 µL of the racemic sample.

  • Monitor the elution at 210 nm.

  • Calculate Resolution ( Rs​ ). If Rs​<1.5 , decrease the IPA concentration to 5% to increase retention ( k1​ ) and enhance chiral recognition interactions.

Method Development Workflow

G A 1. Sample Preparation Dissolve analyte in Mobile Phase B 2. System Suitability (SST) Verify peak symmetry (As < 1.2) A->B Inject C 3. CSP Screening Evaluate Amylose vs. Cellulose B->C Pass D 4. Additive Tuning Add 0.1% TFA to suppress -COOH C->D Select best CSP E 5. Method Validation Confirm Rs > 2.0 and stability D->E Optimize

Fig 1. Self-validating chiral method development workflow for acidic oxolanes.

References

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. National Institutes of Health (PMC).[Link]

  • Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A.[Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe.[Link]

  • Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases. MDPI Molecules.[Link]

  • Frequently Asked Questions - Daicel Chiral Technologies. ChiralTech.[Link]

Sources

Validation

confirming the structure of 2,5-Dimethyloxolane-3-carboxylic acid using X-ray crystallography

The Analytical Challenge Confirming the exact three-dimensional structure of 2,5-Dimethyloxolane-3-carboxylic acid (CAS: 1858691-18-5) presents a classic challenge in organic chemistry and drug development[1]. With a mol...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

Confirming the exact three-dimensional structure of 2,5-Dimethyloxolane-3-carboxylic acid (CAS: 1858691-18-5) presents a classic challenge in organic chemistry and drug development[1]. With a molecular weight of 144.17 g/mol and three stereocenters (C2, C3, and C5) situated on a flexible tetrahydrofuran ring, this molecule can exist as multiple diastereomers[2].

For researchers synthesizing or isolating this compound, determining the relative (cis/trans) and absolute configuration is critical, as stereochemistry directly dictates biological activity and receptor binding affinity.

Technique Comparison: NMR vs. MS vs. SCXRD

When evaluating analytical techniques for structural elucidation, researchers typically choose between Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Single-Crystal X-ray Diffraction (SCXRD).

Analytical TechniquePrimary OutputStereochemical ResolutionLimitations for 2,5-Dimethyloxolane-3-carboxylic acid
GC-MS / LC-MS Molecular weight, fragmentation patternsNoneCannot distinguish between diastereomers; only confirms the C7H12O3 formula.
2D NMR (NOESY/ROESY) Relative proton-proton spatial distancesRelative configurationHighly ambiguous due to the rapid pseudorotation of the 5-membered oxolane ring, which averages out NOE signals.
SCXRD Absolute 3D spatial coordinatesAbsolute configurationRequires the growth of high-quality single crystals, which is difficult for small, low-melting carboxylic acids[3].

Why X-ray Crystallography is the Gold Standard

While NMR is indispensable for routine connectivity checks, it only provides time-averaged distance constraints. The 5-membered oxolane ring is highly flexible, constantly shifting between envelope and half-chair conformations. This pseudorotation blurs the Nuclear Overhauser Effect (NOE) correlations, making it dangerously easy to misassign a cis relationship as a trans relationship.

Single-Crystal X-ray Diffraction (SCXRD) bypasses this ambiguity by providing a static, unambiguous snapshot of the molecule's electron density[4]. Furthermore, SCXRD is the only technique capable of independently proving absolute configuration through a phenomenon known as anomalous dispersion[5]. When the energy of the incident X-rays (such as Cu Kα radiation) is close to the absorption edge of the atoms in the crystal, a phase shift occurs that breaks Friedel's Law, allowing the true structure to be distinguished from its mirror image[5].

Structural Elucidation Workflow

StructuralElucidation Start 2,5-Dimethyloxolane-3-carboxylic acid (Oily / Low Melting Point) NMR 2D NMR (NOESY) Issue: Ring Pseudorotation Start->NMR Relative Stereo MS Mass Spectrometry Issue: Stereoisomer Ambiguity Start->MS Mass Confirmation Salt Chiral Salt Formation e.g., (R)-phenylethylamine Start->Salt Derivatization for SCXRD Cryst Vapor Diffusion Crystallization (Slow Supersaturation) Salt->Cryst Setup inner/outer vials Diffract Single-Crystal X-ray Diffraction (Cu Kα Radiation) Cryst->Diffract Harvest single crystal Flack Absolute Configuration Flack Parameter ≈ 0 Diffract->Flack Anomalous Dispersion

Workflow for the structural elucidation of 2,5-Dimethyloxolane-3-carboxylic acid via SCXRD.

Self-Validating Experimental Protocol

The Causality of Experimental Choices

Small organic acids like 2,5-dimethyloxolane-3-carboxylic acid are notoriously difficult to crystallize directly; they tend to "oil out" or form amorphous glasses due to their low molecular weight and high solubility[3].

To force crystallization and create a self-validating system , we employ chiral salt formation . By reacting the acid with an enantiopure amine (e.g., (R)-(+)-1-phenylethylamine), we achieve two goals:

  • Lattice Energy Enhancement: The resulting diastereomeric salt has a higher melting point and stronger intermolecular hydrogen bonding, facilitating rigid crystal packing.

  • Internal Stereochemical Reference: The known absolute configuration of the (R)-amine acts as an internal control. If the X-ray structure correctly models the known (R)-amine, the absolute configuration of the attached oxolane acid is definitively proven, even if anomalous dispersion signals are weak.

Step-by-Step Vapor Diffusion Protocol

Vapor diffusion is the optimal crystallization method for milligram-scale samples, as it allows for extremely slow, controlled supersaturation, minimizing the formation of microcrystals[6].

  • Salt Formation: Dissolve 10 mg of 2,5-dimethyloxolane-3-carboxylic acid in 0.5 mL of a moderately polar solvent (e.g., dichloromethane or ethyl acetate). Add exactly 1 molar equivalent of (R)-(+)-1-phenylethylamine.

  • Inner Vial Setup: Transfer the solution to a clean 1-dram glass vial. Leave the vial uncapped.

  • Outer Vial Setup: Place the 1-dram vial inside a larger 20 mL scintillation vial. Add 3–4 mL of a volatile anti-solvent (e.g., pentane or hexanes) to the outer vial[7].

  • Isolation: Ensure the inner vial is strictly centered and does not touch the vertical walls of the outer vial to prevent the anti-solvent from rising via capillary action[8].

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap. Place the setup in a vibration-free environment at room temperature (or 4 °C to further slow diffusion)[9].

  • Harvesting: Over 2 to 7 days, the volatile anti-solvent will diffuse through the vapor phase into the inner vial, lowering the solubility of the salt and yielding X-ray quality single crystals[9].

Data Validation & Quality Metrics

Once the crystal is harvested and subjected to X-ray diffraction, the resulting data must be validated. The Flack parameter ( x ) is the ultimate metric for absolute configuration[10]. It refines the mixing ratio between the determined structure and its inverted counterpart[5].

A self-validating SCXRD experiment for this molecule should meet the following criteria:

Crystallographic MetricTarget ValueInterpretation
Resolution < 0.84 ÅEnsures atomic-level precision and distinct separation of electron density peaks.
R1 (Goodness of fit) < 5%Indicates high agreement between the experimental data and the proposed structural model.
Flack Parameter ( x ) x≈0 Confirms the correct absolute configuration[5].
Flack Standard Uncertainty (s.u.) < 0.10Statistical confidence. A value of x=0.02(4) means the configuration is confidently assigned[11].

If the Flack parameter approaches 1, the structural model must be inverted[5]. If it hovers around 0.5, the crystal is likely a racemic twin, indicating poor enantiomeric purity or severe data quality issues[5].

References

  • 2,5-dimethyloxolane-3-carboxylic acid | 1858691-18-5 - Sigma-Aldrich sigmaaldrich.com
  • 2,5-Dimethyloxolane-3-carboxylic acid | Sapphire Bioscience sapphirebioscience.com
  • Absolute Configuration of Small Molecules by Co‐Crystalliz
  • X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery - SciSpace scispace.com
  • Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography - Benchchem benchchem.com
  • For Peer Review - Howard Flack flack.ch
  • Howard Flack and the Flack Parameter - MDPI mdpi.com
  • X-Ray Crystallography Laboratory Department of Chemistry Michigan St
  • Guide for crystalliz
  • Crystal Growth, Selection and Mounting - The University of Oklahoma ou.edu
  • How to grow crystals for X-ray crystallography - IUCr iucr.org

Sources

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